

IUPAC name for Metazosulfuron

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Compound of Interest

Compound Name: Metazosulfuron

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An In-Depth Technical Guide to **Metazosulfuron**

Abstract

Metazosulfuron is a novel sulfonylurea herbicide developed by Nissan Chemical Industries, Ltd.^{[1][2][3][4]} It demonstrates significant herbicidal activity against a broad spectrum of weeds in paddy fields, including those resistant to other sulfonylurea herbicides.^{[1][2][5]} This document provides a comprehensive overview of **Metazosulfuron**, including its chemical properties, mechanism of action, herbicidal efficacy, and detailed experimental protocols for its analysis. The intended audience for this guide includes researchers, chemists, and professionals involved in agrochemical development.

Chemical Identity and Properties

Metazosulfuron is identified by the following nomenclature and chemical properties:

- IUPAC Name: 1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea^{[1][5]}
- CAS Number: 868680-84-6^{[1][5]}
- Development Code: NC-620^{[1][5]}
- Molecular Formula: C₁₅H₁₈ClN₇O₇S^{[1][5]}
- Molecular Weight: 475.86 g/mol ^{[1][5]}

A summary of its key physicochemical properties is presented in Table 1.

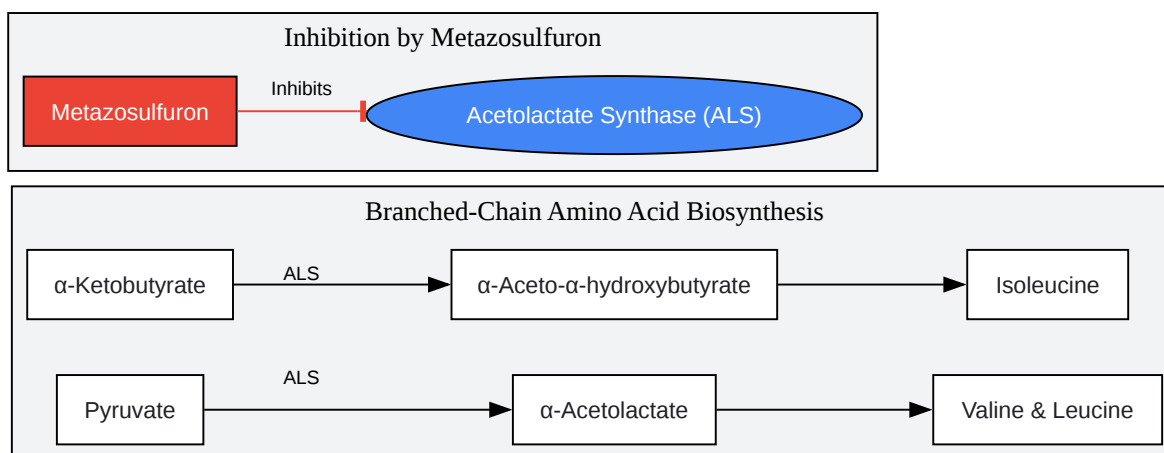
Table 1: Physicochemical Properties of **Metazosulfuron**

Property	Value
Appearance	White, odorless solid
Density	1.49 g/cm ³
Melting Point	175.5–177.6°C
Water Solubility	33.3 mg/L (at 20°C)
Vapor Pressure	7.0 × 10 ⁻⁸ Pa (at 25°C)
pK _a	3.4 (at 20°C)
log P _{ow} (Octanol-Water Partition Coefficient)	1.87 (at 25°C, pH 4), -0.35 (at 25°C, pH 7), -0.58 (at 25°C, pH 9)

(Data sourced from Saeki et al., 2016)[1][5]

Mechanism of Action: ALS Inhibition

Similar to other sulfonylurea herbicides, **Metazosulfuron**'s mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][5] As mammals lack this enzyme, **Metazosulfuron** exhibits low toxicity to them.[1][5] The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death. **Metazosulfuron** has demonstrated effective inhibition of ALS in both sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of various weed species.[1]



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Caption: Mechanism of action of **Metazosulfuron** via inhibition of Acetolactate Synthase (ALS).

Herbicidal Spectrum and Efficacy

Metazosulfuron is effective at application rates of 60–120 g a.i./ha in paddy fields.^{[1][2][3][4]} It controls a wide range of annual and perennial weeds, including *Echinochloa* spp.^{[1][2]} A key advantage of **Metazosulfuron** is its high efficacy against weed biotypes that have developed resistance to conventional sulfonylurea herbicides.^{[1][5]}

Table 2: Herbicidal Efficacy of **Metazosulfuron** (100 g a.i./ha)

Weed Species	Common Name	Efficacy (%)	Resistance Status
Echinochloa oryzicola	Barnyard Grass	High	-
Schoenoplectus juncoides	Japanese Bulrush	Excellent	SU-R
Monochoria vaginalis	Monochoria	Excellent	SU-R
Sagittaria trifolia	Arrowhead	Excellent	SU-R
Eleocharis kuroguwai	Water Chestnut	High	-
Cyperus serotinus	Late-season Flatsedge	High	-
Schoenoplectus maritimus	Sea Club-rush	High	-

(Efficacy is visually evaluated on a scale of 0 (no effect) to 100 (completely withered). Data adapted from Saeki et al., 2016)[5]

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay

This protocol is based on the methodology for determining the inhibitory effect of **Metazosulfuron** on ALS activity.

Objective: To quantify the percent inhibition of ALS extracted from susceptible and resistant weed biotypes.

Methodology:

- Plant Material: Grow sulfonylurea-susceptible (SU-S) and sulfonylurea-resistant (SU-R) biotypes of the target weed (e.g., *Sagittaria trifolia*) in a greenhouse.[1]
- Enzyme Extraction:
 - Homogenize fresh leaf tissue in a chilled extraction buffer.

- Centrifuge the homogenate at a low speed to remove cell debris.
- Subject the supernatant to further centrifugation at a higher speed to pellet organelles.
- The resulting supernatant contains the crude ALS enzyme extract.
- ALS Activity Measurement:
 - The assay is based on the method described by Westerfield (1945), with modifications.[\[1\]](#)
 - Prepare reaction mixtures containing the enzyme extract, necessary cofactors (e.g., FAD, TPP), substrate (pyruvate), and varying concentrations of **Metazosulfuron**.
 - Incubate the reaction mixtures at a controlled temperature.
 - Stop the reaction by adding acid, which also decarboxylates the product (α -acetolactate) to acetoin.
 - Add creatine and α -naphthol to the mixture and incubate to allow for color development.
- Quantification:
 - Measure the absorbance of the colored complex at 530 nm using a spectrophotometer.[\[1\]](#)
 - The amount of acetoin produced is proportional to the ALS activity.
 - Calculate the percent inhibition of ALS for each **Metazosulfuron** concentration relative to a control sample without the herbicide.[\[1\]](#)

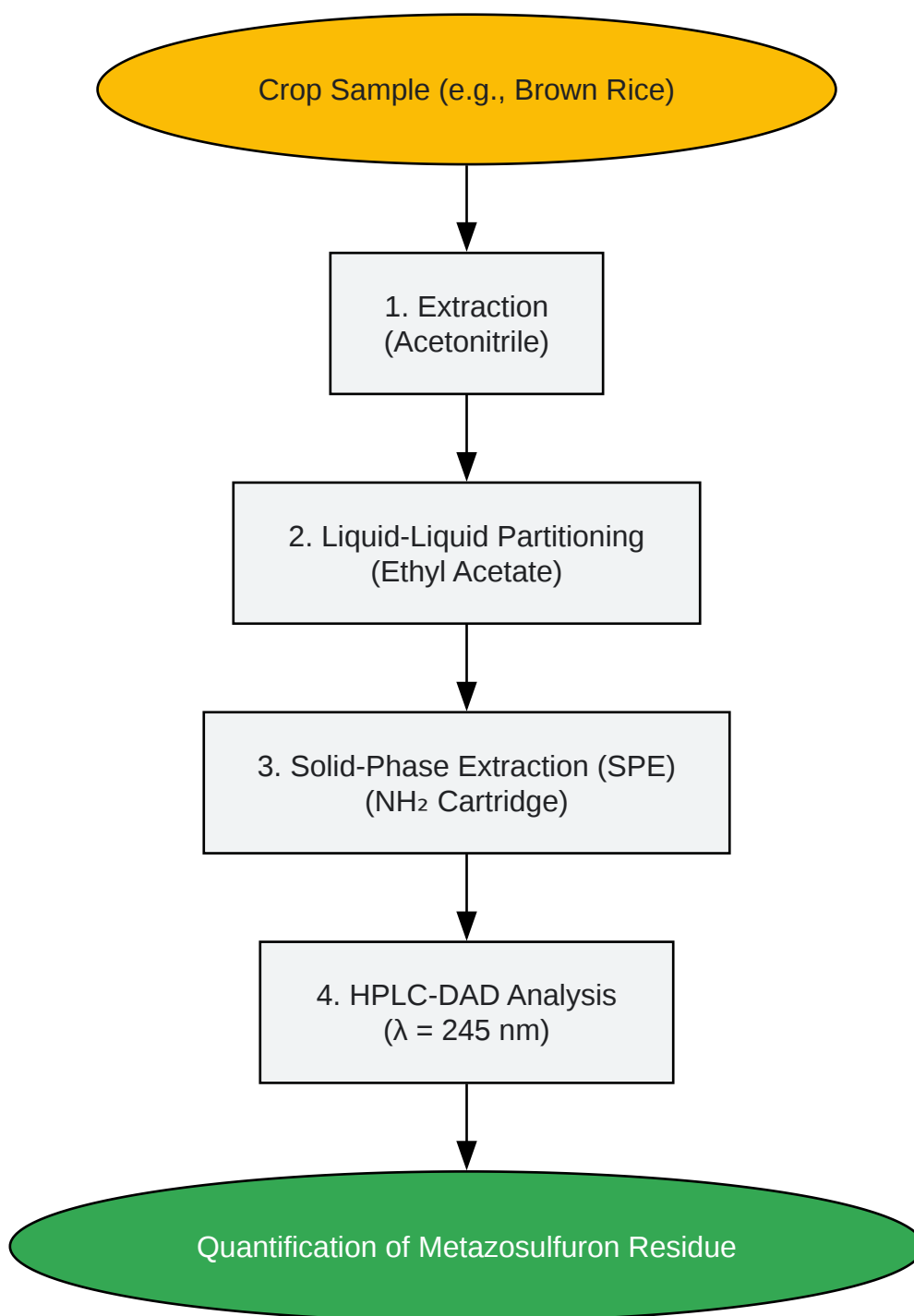
Residue Analysis in Crop Samples via HPLC

This protocol outlines a method for the determination of **Metazosulfuron** residues in various crop matrices.

Objective: To develop a validated analytical method for quantifying **Metazosulfuron** residues in representative crops like brown rice, apples, soybeans, etc.[\[6\]](#)

Methodology:

- Extraction:
 - Homogenize a representative sample of the crop material.
 - Extract **Metazosulfuron** from the macerated sample using acetonitrile.[\[6\]](#)
- Partitioning:
 - Concentrate the acetonitrile extract.
 - Perform a liquid-liquid partition with ethyl acetate to transfer **Metazosulfuron** into the organic phase.[\[6\]](#)
- Clean-up:
 - Concentrate the ethyl acetate extract.
 - Perform solid-phase extraction (SPE) using an aminopropyl (NH₂) cartridge.
 - Elute the analyte from the cartridge using a mixture of acetone and dichloromethane (with 1% acetic acid).[\[6\]](#)
- Analysis:
 - Concentrate the final eluate.
 - Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[\[6\]](#)
 - HPLC Conditions:
 - Detection Wavelength: 245 nm[\[6\]](#)
 - Mobile Phase: A gradient of acetonitrile and water is typically used.
 - Column: A C18 reverse-phase column is suitable.

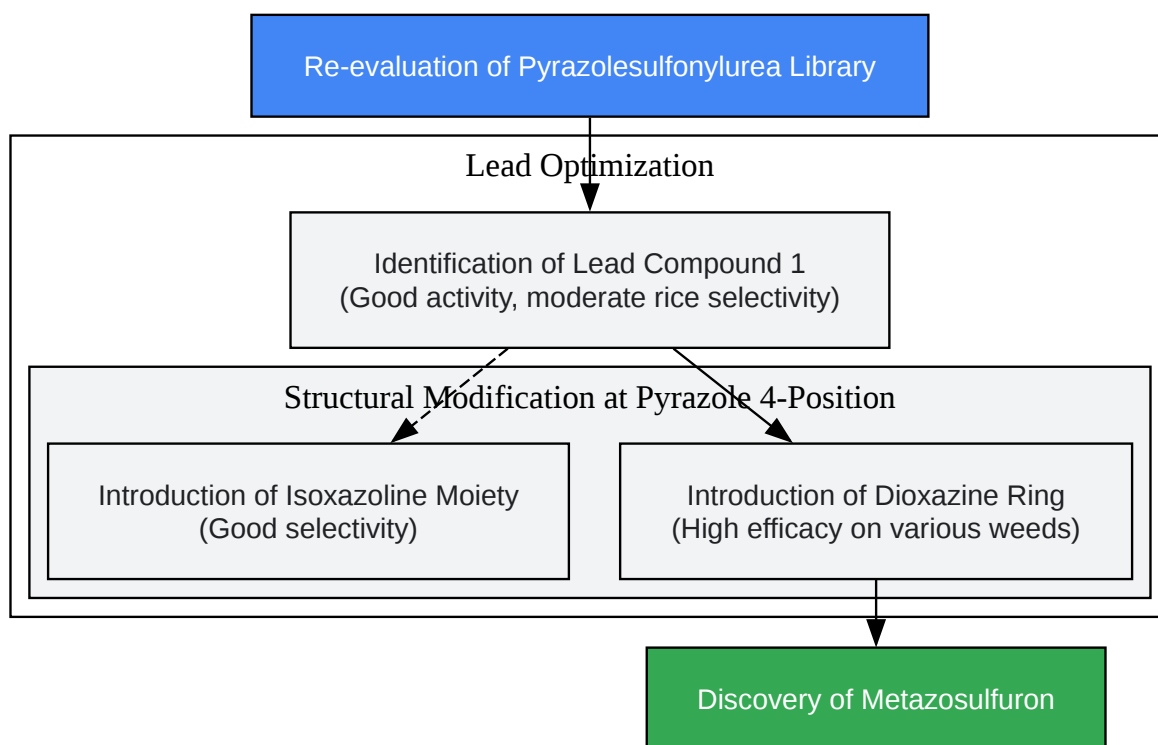


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Caption: Workflow for the analysis of **Metazosulfuron** residue in crop samples.

Discovery and Synthesis

The discovery of **Metazosulfuron** was the result of a focused effort to develop a pyrazolesulfonylurea herbicide with efficacy against resistant weeds.[1] Researchers at Nissan Chemical Industries re-evaluated their existing sulfonylurea library and identified that certain pyrazole-5-sulfonylurea derivatives showed promising activity.[5] The key innovation was the introduction of a dioxazine ring at the 4-position of the pyrazole core, which was found to be highly effective.[1] This led to the optimization of the lead compound and ultimately the discovery of **Metazosulfuron**. [1]



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Caption: Logical workflow of the discovery process leading to **Metazosulfuron**.

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